molecular formula C6H4F3NO2 B1459992 4-(Trifluoromethoxy)pyridin-2-ol CAS No. 1361737-94-1

4-(Trifluoromethoxy)pyridin-2-ol

Cat. No.: B1459992
CAS No.: 1361737-94-1
M. Wt: 179.1 g/mol
InChI Key: XAQDTPWOBVWLCV-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C(_6)H(_4)F(_3)NO(_2) It is characterized by a pyridine ring substituted with a trifluoromethoxy group at the 4-position and a hydroxyl group at the 2-position

Scientific Research Applications

4-(Trifluoromethoxy)pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Safety and Hazards

Trifluoromethoxy-containing compounds can pose various safety hazards. For example, 4-(Trifluoromethoxy)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions of research on trifluoromethoxy-containing compounds are promising. The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency .

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of numerous substrates . The nature of these interactions often involves the binding of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.

Cellular Effects

The effects of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in inflammatory cell models, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one can inhibit the production of nitric oxide, thereby reducing oxidative cytotoxicity and the accumulation of reactive oxygen species . These effects highlight the potential of this compound in regulating cellular responses to stress and inflammation.

Molecular Mechanism

At the molecular level, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one can inhibit the activity of mitochondrial uncoupling agents, thereby disrupting ATP synthesis and affecting cellular energy metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one over time in laboratory settings are critical factors in its biochemical analysis. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function have also been documented, with 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one maintaining its activity and efficacy in both in vitro and in vivo studies . These findings underscore the reliability of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathways include O-demethylation, aromatic hydroxylation, and glucuronidation . These pathways facilitate the biotransformation of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one, leading to the formation of metabolites that can be further processed or excreted by the body. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one within cells and tissues are mediated by various transporters and binding proteins. This compound is known to be efficiently absorbed and distributed to different tissues, including the liver, kidney, and spleen . The distribution pattern is influenced by the compound’s physicochemical properties, such as its hydrophobicity and molecular size. Understanding the transport and distribution mechanisms of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one is essential for elucidating its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one plays a significant role in its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of 4-(Trifluoromethoxy)-1,2-dihydropyridin-2-one to these organelles is often mediated by targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)pyridin-2-ol typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the nucleophilic aromatic substitution (S(_N)Ar) reaction, where a suitable pyridine derivative is reacted with a trifluoromethoxy source under basic conditions. For example, 4-chloropyridin-2-ol can be treated with trifluoromethoxide anion (CF(_3)O(^-)) to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming 4-(Trifluoromethoxy)pyridine.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: 4-(Trifluoromethoxy)pyridine.

    Substitution: Various halogenated or alkylated pyridine derivatives.

Comparison with Similar Compounds

    4-(Trifluoromethyl)pyridin-2-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Hydroxy-4-(trifluoromethyl)pyridine: Another isomer with the trifluoromethyl group at a different position.

    4-(Trifluoromethyl)pyridine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness: 4-(Trifluoromethoxy)pyridin-2-ol is unique due to the presence of both the trifluoromethoxy and hydroxyl groups, which confer distinct chemical properties. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxyl group allows for hydrogen bonding, making this compound particularly versatile in various chemical and biological applications.

Properties

IUPAC Name

4-(trifluoromethoxy)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2/c7-6(8,9)12-4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQDTPWOBVWLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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